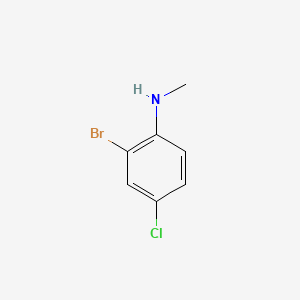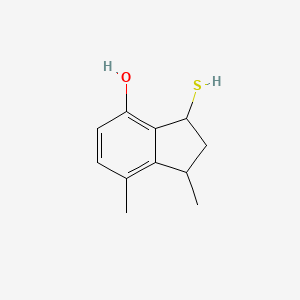
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a mercapto group (-SH) and a hydroxyl group (-OH) attached to an indene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene ring system, which can be derived from commercially available starting materials such as 1,7-dimethylindan.
Formation of the Mercapto Group:
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.
Purification Techniques: Implementing purification methods such as distillation, crystallization, or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl and mercapto groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the mercapto group.
Alcohols: Resulting from reduction reactions.
Substituted Indenes: Produced via substitution reactions.
科学的研究の応用
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol involves its interaction with molecular targets through its functional groups:
Mercapto Group: Acts as a nucleophile, participating in thiol-disulfide exchange reactions and forming covalent bonds with electrophilic centers.
Hydroxyl Group: Engages in hydrogen bonding and can undergo oxidation-reduction reactions, influencing the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-indene: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
1,7-Dimethyl-2,3-dihydro-1h-inden-4-ol:
3-Mercapto-1,7-dimethyl-1h-indene: Contains a fully aromatic indene ring, leading to variations in stability and reactivity.
Uniqueness
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol is unique due to the presence of both mercapto and hydroxyl groups on the indene ring system. This dual functionality imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H14OS |
|---|---|
分子量 |
194.30 g/mol |
IUPAC名 |
1,7-dimethyl-3-sulfanyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C11H14OS/c1-6-3-4-8(12)11-9(13)5-7(2)10(6)11/h3-4,7,9,12-13H,5H2,1-2H3 |
InChIキー |
MDCBFUJJCQRQPI-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C2=C(C=CC(=C12)C)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B15302642.png)
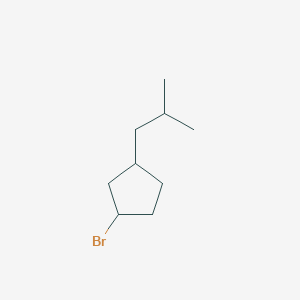
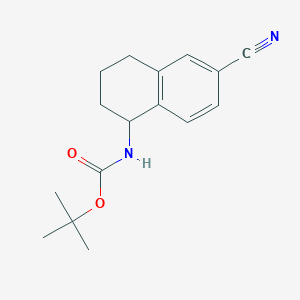
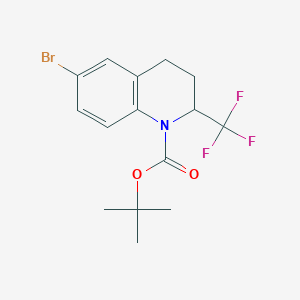
![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)
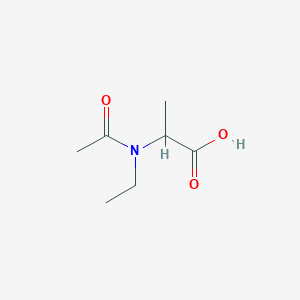
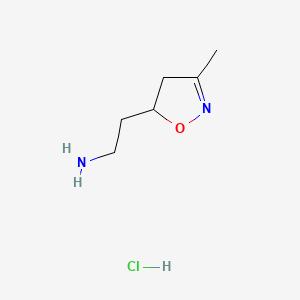
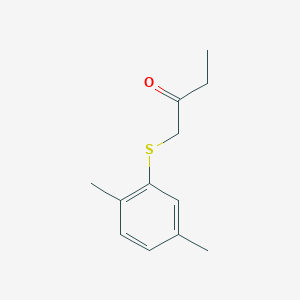
![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
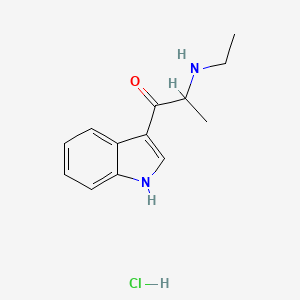
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)
